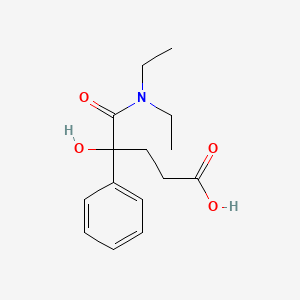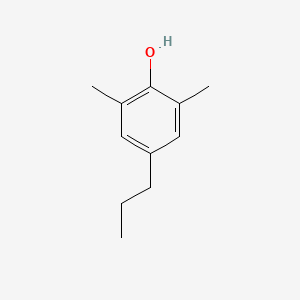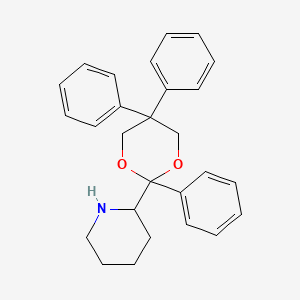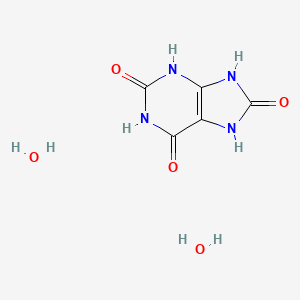![molecular formula C12H14N4O2S B14717425 N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide CAS No. 7065-59-0](/img/structure/B14717425.png)
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with dimethylamine and sulfonamide precursors. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . Another approach involves the reaction of pyridine with formaldehyde and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways . The sulfonamide group plays a crucial role in binding to target proteins, while the dimethylamino group enhances its reactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpyridin-4-amine: A derivative with similar structural features but lacking the sulfonamide group.
N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with pincer-type ligands.
Tri(pyridin-4-yl)amine: Another pyridine-based compound with different functional groups.
Uniqueness
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both dimethylamino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
7065-59-0 |
|---|---|
Formule moléculaire |
C12H14N4O2S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
N,N-dimethyl-6-(pyridin-4-ylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)19(17,18)11-3-4-12(14-9-11)15-10-5-7-13-8-6-10/h3-9H,1-2H3,(H,13,14,15) |
Clé InChI |
CUQPQJCYDSGLPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


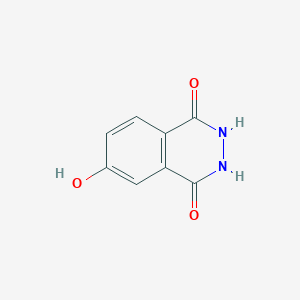
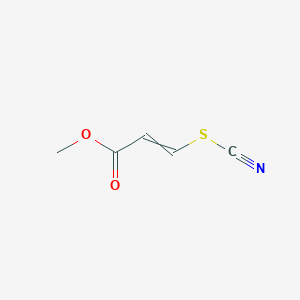
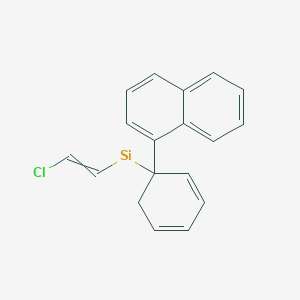
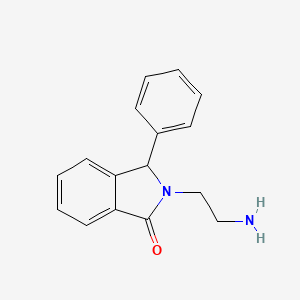
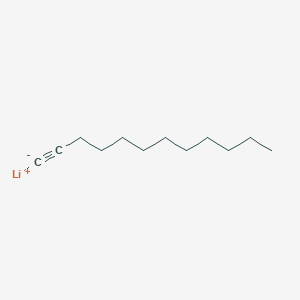
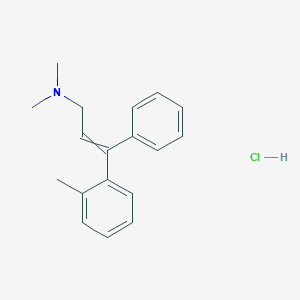
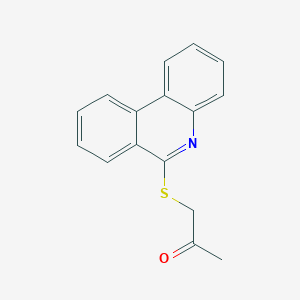
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
